N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Thiazoles
are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazole derivatives have shown antimicrobial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Mode of Action
The mode of action of thiazoles can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit the growth of bacteria or fungi, suggesting that they may interfere with essential cellular processes in these organisms .
Pharmacokinetics
The pharmacokinetics of thiazoles can be influenced by factors such as the compound’s solubility, its interactions with proteins and enzymes in the body, and its ability to cross cell membranes .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through electrophilic substitution reactions, and the final coupling with the dimethoxybenzamide moiety is achieved using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3,4-dimethoxybenzamide
- N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- N-(4-fluorophenyl)-2,6-dimethoxybenzamide
Uniqueness
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the dimethoxybenzamide moiety further enhances its potential for diverse applications, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-9-14(10-18(11-17)26-2)19(24)22-8-7-16-12-27-20(23-16)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDFRGMRUWDYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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